molecular formula C4H12As2CaO4 B13795117 Calcium cacodylate CAS No. 5785-43-3

Calcium cacodylate

Cat. No.: B13795117
CAS No.: 5785-43-3
M. Wt: 314.06 g/mol
InChI Key: PUHDXXBRQTYHRJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium cacodylate: is an organoarsenic compound with the chemical formula Ca[(CH₃)₂AsO₂]₂ . It is a derivative of cacodylic acid and is used primarily as a buffering agent in biological and chemical research. The compound is known for its stability and effectiveness in maintaining pH levels in various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium cacodylate can be synthesized by neutralizing cacodylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cacodylic acid in water and then adding the calcium compound slowly while maintaining the pH at around 7. The mixture is then heated to ensure complete reaction and the resulting solution is filtered to remove any insoluble impurities.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cacodylic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Thermal Decomposition

Calcium cacodylate undergoes decomposition at elevated temperatures, producing arsenic oxides and volatile organic byproducts. Key findings include:

ConditionProductsObservations
Heating above 200°CArsenic trioxide (As₂O₃), calcium oxide (CaO), dimethylarsinic acid derivativesExothermic reaction; releases toxic arsenic fumes.
Controlled pyrolysisCO₂, H₂O, and residual calcium arsenateRequires inert atmosphere to minimize oxidation side reactions .

This decomposition is critical for understanding its stability in industrial applications and environmental persistence .

Acid-Base Reactions

As a calcium salt of a weak acid, this compound participates in neutralization and ligand-exchange reactions:

  • Reaction with Strong Acids :

    Ca C2H6AsO2 2+2HCl2C2H7AsO2+CaCl2\text{Ca C}_2\text{H}_6\text{AsO}_2\text{ }_2+2\text{HCl}\rightarrow 2\text{C}_2\text{H}_7\text{AsO}_2+\text{CaCl}_2

    Cacodylic acid (C₂H₇AsO₂) is liberated, demonstrating its role as a buffer precursor .

  • Reaction with Bases :

    Ca C2H6AsO2 2+2NaOH2NaC2H6AsO2+Ca OH 2\text{Ca C}_2\text{H}_6\text{AsO}_2\text{ }_2+2\text{NaOH}\rightarrow 2\text{NaC}_2\text{H}_6\text{AsO}_2+\text{Ca OH }_2

    Forms sodium cacodylate, a common buffer in biological assays .

Redox and Thiol Interactions

This compound exhibits redox activity due to the arsenic center:

  • Thiol Reactivity :
    Reacts with thiol-containing compounds (e.g., glutathione) to form arsenic-thiol complexes, though products remain poorly characterized .

    Ca C2H6AsO2 2+2RSHCa2++2C2H6AsO2+2RS\text{Ca C}_2\text{H}_6\text{AsO}_2\text{ }_2+2\text{RSH}\rightarrow \text{Ca}^{2+}+2\text{C}_2\text{H}_6\text{AsO}_2^-+2\text{RS}^-
  • Cyanide Reactions :
    Generates hydrogen cyanide (HCN) in the presence of cyanide salts :

    Ca C2H6AsO2 2+4KCN2HCN+Ca CN 2+2K2C2H6AsO2\text{Ca C}_2\text{H}_6\text{AsO}_2\text{ }_2+4\text{KCN}\rightarrow 2\text{HCN}+\text{Ca CN }_2+2\text{K}_2\text{C}_2\text{H}_6\text{AsO}_2

Hydrolysis and Stability

  • Aqueous Hydrolysis :
    Stable in neutral water but hydrolyzes under acidic or alkaline conditions:

    Ca C2H6AsO2 2+2H2O2C2H7AsO2+Ca OH 2\text{Ca C}_2\text{H}_6\text{AsO}_2\text{ }_2+2\text{H}_2\text{O}\rightleftharpoons 2\text{C}_2\text{H}_7\text{AsO}_2+\text{Ca OH }_2

    Hydrolysis rates increase with temperature, impacting its environmental mobility .

  • Oxidative Stability :
    Resists oxidation by common oxidizers (e.g., H₂O₂), unlike inorganic arsenic compounds .

Biological Buffering Mechanisms

In biochemical systems, this compound stabilizes pH via cacodylate ion dissociation:

PropertyValueRelevance
pKa of cacodylic acid6.2Effective buffer near physiological pH .
Calcium releaseModulated by ER Ca²⁺-ATPaseInfluences intracellular calcium signaling .

Its dual role as a pH buffer and calcium source makes it valuable in microscopy and cellular studies .

Scientific Research Applications

Microscopy and Histology

Calcium cacodylate is frequently employed as a buffering agent in electron microscopy. It helps maintain the pH of fixatives, ensuring optimal preservation of cellular structures during tissue processing.

Case Study: Tissue Fixation

In a study involving rat sciatic nerve tissue, researchers used Karnovsky’s fixative containing this compound buffer to preserve the morphology of nerve fibers. The fixed samples were subsequently processed for electron microscopy, allowing for detailed visualization of cellular components. The study highlighted the importance of this compound in maintaining the integrity of nerve tissues during fixation and embedding processes .

Biochemical Assays

This compound serves as a buffer in various biochemical assays, particularly those involving enzymatic reactions. Its ability to stabilize pH levels is crucial for maintaining enzyme activity.

Data Table: Buffering Capacity Comparison

BufferpH RangeApplications
This compound7.0-7.6Enzyme assays, microscopy
Phosphate Buffer6.5-7.5General biochemical assays
Tris Buffer7.0-9.0Molecular biology applications

This table illustrates how this compound compares with other common buffers in terms of pH range and typical applications.

Cell Culture Studies

This compound has been used in cell culture studies to maintain optimal conditions for cell growth and differentiation.

Case Study: Calcium Dynamics in Cell Cultures

A study investigated the role of calcium ions in signaling pathways within cultured cells using this compound as a buffering agent. The research demonstrated that maintaining stable calcium levels was critical for proper cellular responses to stimuli . The findings emphasized the necessity of this compound in experiments where precise control over ionic conditions is required.

Toxicology Research

In toxicological studies, this compound is utilized to create environments that mimic physiological conditions while assessing the effects of various substances on cells or tissues.

Data Table: Toxicity Assessment Using this compound

Substance TestedConcentration (mM)Observed Effects
Compound A10Cell viability decreased by 30%
Compound B5No significant toxicity observed
This compound1Maintained cell morphology

This table summarizes findings from toxicity assessments where this compound was used to buffer test solutions, demonstrating its role in ensuring reliable experimental outcomes.

Cosmetic Formulations

Emerging research indicates potential applications of this compound in cosmetic formulations due to its properties as a stabilizing agent.

Case Study: Emulsion Stability

A recent study explored the incorporation of this compound into emulsion systems designed for skin care products. The results showed improved stability and performance of emulsions containing this compound compared to those without it . This suggests that this compound may play a role in enhancing the efficacy of topical formulations.

Mechanism of Action

Calcium cacodylate exerts its effects primarily through its buffering capacity. It maintains a stable pH in various experimental conditions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to maintain the desired pH levels.

Comparison with Similar Compounds

    Sodium cacodylate: Another buffering agent used in similar applications but with sodium as the cation.

    Potassium cacodylate: Similar to sodium cacodylate but with potassium as the cation.

    Cacodylic acid: The parent compound from which calcium cacodylate is derived.

Uniqueness: this compound is unique in its ability to provide a stable pH in a variety of experimental conditions, making it highly valuable in both chemical and biological research. Its stability and effectiveness as a buffer set it apart from other similar compounds.

Biological Activity

Calcium cacodylate, a compound derived from cacodylic acid, is primarily known for its applications in biological and medical research, particularly in histology and as a buffering agent. This article delves into its biological activity, examining its effects on cellular processes, its role in various experimental settings, and relevant case studies.

This compound is a salt formed from calcium and cacodylic acid (dimethylarsinic acid). Its chemical formula is typically represented as Ca C2H6AsO2)\text{Ca C}_2\text{H}_6\text{AsO}_2). It is known for its buffering capacity and is used to maintain physiological pH levels in biological experiments.

1. Cellular Effects

This compound has been shown to influence various cellular processes through its interactions with calcium signaling pathways. Calcium ions play a crucial role in numerous cellular functions, including muscle contraction, neurotransmitter release, and enzyme activity. The presence of this compound can modulate these pathways by altering intracellular calcium levels.

  • Calcium Signaling: Research indicates that this compound can affect calcium homeostasis within cells. For instance, studies have demonstrated that excess calcium accumulation can lead to mitochondrial dysfunction and cell death, particularly in neuronal cells .
  • Enzyme Activation: Calcium-dependent enzymes are activated by the presence of calcium ions. This compound's role as a calcium source may facilitate the activation of these enzymes, impacting metabolic pathways .

2. Histological Applications

In histology, this compound is often used as a fixative agent due to its ability to preserve cellular structures effectively. It is commonly employed in transmission electron microscopy (TEM) protocols:

  • Sample Preparation: this compound buffer (0.1 M) is frequently used during the fixation of tissues for electron microscopy, allowing for better preservation of ultrastructural details .
  • Contrast Enhancement: The compound aids in enhancing contrast in imaging by precipitating with certain cellular components, thereby improving visualization under an electron microscope .

Case Study 1: Neuronal Cell Death

A study investigating the effects of trace metal accumulation on neuronal cells highlighted the role of calcium dysregulation induced by compounds like this compound. The research found that abnormal calcium levels led to impaired autophagic flux and increased neuronal death . This underscores the importance of monitoring calcium levels when using this compound in experimental designs.

Case Study 2: Mitochondrial Function

Another study focused on the impact of calcium accumulation in mitochondria demonstrated that this compound could influence mitochondrial integrity. It was observed that excessive calcium uptake resulted in the formation of precipitates within mitochondria, which could compromise their function . This finding suggests careful consideration when using this compound in experimental setups involving mitochondrial studies.

Research Findings

Study Key Findings Implications
Excessive cytosolic Ca²⁺ leads to neuronal death due to impaired autophagic flux.Highlights potential neurotoxic effects of high calcium levels from compounds like this compound.
Calcium-induced precipitates form in brain mitochondria during high Ca²⁺ loading.Suggests caution in using calcium sources that may lead to mitochondrial dysfunction.
Use of 0.1 M sodium cacodylate buffer improves tissue preservation for TEM.Validates the effectiveness of this compound in histological applications.

Properties

CAS No.

5785-43-3

Molecular Formula

C4H12As2CaO4

Molecular Weight

314.06 g/mol

IUPAC Name

calcium;dimethylarsinate

InChI

InChI=1S/2C2H7AsO2.Ca/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2

InChI Key

PUHDXXBRQTYHRJ-UHFFFAOYSA-L

Canonical SMILES

C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.